Hexakis(benzylthio)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H42S6/c1-7-19-37(20-8-1)31-49-43-44(50-32-38-21-9-2-10-22-38)46(52-34-40-25-13-4-14-26-40)48(54-36-42-29-17-6-18-30-42)47(53-35-41-27-15-5-16-28-41)45(43)51-33-39-23-11-3-12-24-39/h1-30H,31-36H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJBMANBXLNSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=C(C(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4)SCC5=CC=CC=C5)SCC6=CC=CC=C6)SCC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H42S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399344 | |

| Record name | Hexakis(benzylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127022-77-9 | |

| Record name | Hexakis(benzylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(benzylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Hexakis(benzylthio)benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hexakis(benzylthio)benzene is a highly substituted aromatic compound with significant potential in materials science and supramolecular chemistry.[1] Its unique electronic and structural properties, stemming from the six sterically demanding benzylthio groups attached to a central benzene ring, make it a fascinating subject for crystallographic studies. This guide provides a comprehensive overview of the methodologies and theoretical considerations for the crystal structure analysis of this compound. While a definitive, publicly available crystal structure for this specific molecule is not yet reported, this document outlines the complete experimental and analytical workflow, from synthesis to structural elucidation, drawing upon established principles and comparative analysis with related hexasubstituted benzene derivatives.

Introduction: The Significance of this compound

This compound, with the molecular formula C₄₈H₄₂S₆, is a molecule of considerable interest due to the interplay between its rigid aromatic core and the flexible, bulky peripheral groups.[2][3] This unique architecture is predicted to give rise to interesting conformational possibilities and packing arrangements in the solid state, which in turn dictate its material properties. Hexasubstituted benzenes are known to be versatile frameworks for constructing supramolecular receptors and functional materials.[4] The benzylthio substituents, with their sulfur linkages and phenyl rings, introduce potential for non-covalent interactions, such as C-H···π and π-π stacking, which are crucial in crystal engineering. Understanding the precise three-dimensional arrangement of these molecules in a crystalline lattice is paramount for designing novel materials with applications in organic electronics, nonlinear optics, and host-guest chemistry.[1]

Synthesis and Purification for Single Crystal Growth

The successful growth of high-quality single crystals is critically dependent on the purity of the compound. The synthesis of this compound typically involves the nucleophilic substitution of a hexahalogenated benzene with benzylthiolate.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Benzylthiolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 6.5 equivalents) is suspended in anhydrous tetrahydrofuran (THF). To this suspension, benzylthiol (6.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: Hexachlorobenzene or hexabromobenzene (1 equivalent) is added to the freshly prepared sodium benzylthiolate solution. The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with dichloromethane (DCM) or chloroform (CHCl₃). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the highly reactive sodium benzylthiolate. Anhydrous solvents are necessary as sodium hydride reacts violently with water. The excess of the thiol allows for the complete substitution of all six halogen atoms on the benzene ring. Purification by column chromatography is essential to remove any partially substituted byproducts and other impurities that could inhibit crystallization.

The Challenge and Strategy of Crystallization

The bulky and flexible nature of the six benzylthio groups presents a significant steric hindrance, which can make regular packing into a crystalline lattice challenging. This flexibility can lead to multiple low-energy conformations, potentially resulting in amorphous solids or poorly ordered crystals.

Experimental Protocol: Single Crystal Growth

Successful crystallization often requires screening a variety of conditions:

-

Slow Evaporation: A solution of purified this compound in a suitable solvent or solvent mixture (e.g., toluene, chloroform/hexane, or dichloromethane/methanol) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Solvent Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger, sealed jar containing a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting gradual crystallization.

-

Thermal Gradient (Sublimation): For thermally stable compounds, sublimation under high vacuum can yield high-quality single crystals, although this is less common for larger, flexible molecules.

Trustworthiness of the Protocol: The slow nature of these techniques is key. Rapid precipitation tends to trap solvent and disorder within the crystal lattice, rendering the crystals unsuitable for diffraction studies. The systematic screening of various solvents is a self-validating approach to identify the conditions that favor the thermodynamically most stable crystal packing.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for an SC-XRD experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Analysis of the Crystal Structure: A Predictive Approach

In the absence of experimental data for this compound, we can predict its likely structural features based on related compounds and theoretical considerations. A key aspect will be the conformation of the benzylthio groups relative to the central benzene ring.

Conformational Analysis

Due to steric hindrance, it is highly improbable that all six benzylthio groups would lie on the same side of the benzene ring. Instead, they are expected to adopt an alternating "up-and-down" arrangement to minimize steric strain. This can lead to several possible conformers, such as an ababab (chair-like) or an aaabbb (three-up, three-down) conformation. Computational studies on similar hexasubstituted benzenes have shown that such alternating conformations are energetically favored.

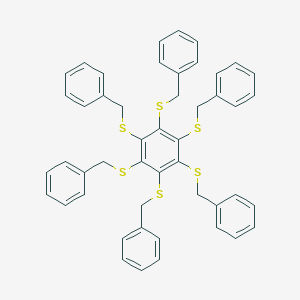

The molecular structure of this compound is depicted below, highlighting the key components for structural analysis.

Caption: Molecular structure of this compound.

Hypothetical Crystallographic Data

Based on the analysis of similar bulky, aromatic molecules, we can hypothesize the likely crystallographic parameters.

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Triclinic | The low symmetry of the likely conformers makes a higher symmetry crystal system less probable. |

| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) | Molecules without inherent chirality often crystallize in centrosymmetric space groups. |

| Molecules per Unit Cell (Z) | 2 or 4 | This is a common value for organic molecules of this size, allowing for efficient packing. |

| Key Torsion Angles | C(ring)-C(ring)-S-C(benzyl) | These angles will define the orientation of the benzylthio groups relative to the central ring and are crucial for conformational analysis. |

| Intermolecular Interactions | C-H···π interactions, π-π stacking between phenyl rings | These weak interactions are expected to play a significant role in the overall crystal packing. |

Conclusion and Future Outlook

The crystal structure analysis of this compound presents both a challenge and an opportunity. While its bulky nature may complicate crystallization, a successful structural elucidation would provide invaluable insights into the conformational preferences and packing motifs of highly substituted aromatic systems. This knowledge is essential for the rational design of new materials with tailored solid-state properties. Future work should focus on systematic crystallization screening and, if single crystals remain elusive, the use of powder X-ray diffraction in conjunction with computational modeling to gain structural information. The detailed experimental and analytical framework provided in this guide serves as a robust roadmap for researchers venturing into the crystallographic analysis of this and other complex molecular systems.

References

-

PubChem. This compound. National Institutes of Health. [Link]

-

MacNicol, D. D., Mallison, P. R., Murphy, A., & Sym, G. J. (1981). An efficient synthesis of hexa-substituted benzenes and the discovery of a novel host conformation for hexakis (β-naphthylthio) benzene. Tetrahedron Letters, 23(40), 4131-4134. [Link]

-

CP Lab Safety. This compound, min 98%, 1 gram. [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition Profile of Hexakis(benzylthio)benzene

Introduction to Hexakis(benzylthio)benzene

This compound is a unique hexasubstituted aromatic compound featuring a central benzene ring functionalized with six benzylthio groups. Its molecular formula is C₄₈H₄₂S₆, and it possesses a high molecular weight.[1][2] The presence of multiple thioether linkages and aromatic rings suggests potential applications in materials science and organic electronics.[3] Understanding its thermal stability is paramount for defining its processing window and predicting its long-term performance in various applications.

Predicted Thermal Stability: Insights from Analogous Compounds

Direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not currently available in published literature. However, by examining the thermal behavior of structurally similar materials, we can infer its likely stability.

Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic consisting of repeating phenylene sulfide units. TGA studies of PPS show that it is thermally stable, with decomposition in a nitrogen atmosphere typically beginning around 395°C.[1] In an air atmosphere, decomposition starts at a slightly lower temperature of 375°C, indicating that oxidation contributes to the degradation process.[1] Given that this compound also possesses aryl-sulfur bonds, a similar onset of decomposition in this temperature range can be anticipated.

The presence of the benzyl groups in this compound, as opposed to the direct phenyl-sulfur-phenyl linkage in PPS, may influence the overall stability. The methylene bridge between the phenyl and sulfur atoms introduces a potentially weaker C-S bond compared to a direct aryl C-S bond, which might lead to a slightly lower decomposition temperature.

Table 1: Predicted Thermal Properties of this compound Based on Analogous Compounds

| Property | Predicted Value/Range | Basis for Prediction |

| **Decomposition Onset (TGA, N₂) ** | 350 - 400 °C | Based on the thermal stability of poly(phenylene sulfide) (PPS), which contains repeating phenylthio units and shows decomposition onset around 395°C.[1] The benzyl group may slightly lower this temperature. |

| Melting Point (DSC) | Not readily predictable | The melting point is highly dependent on crystal packing. While the crystal structure of the related hexakis(phenylthio)benzene is known,[4][5] the benzyl groups will significantly alter the packing and thus the melting point. |

| Glass Transition (Tg) | Not applicable | As a crystalline small molecule, a distinct glass transition is not expected. |

Anticipated Decomposition Profile and Mechanistic Pathways

The decomposition of this compound is expected to proceed through a free-radical mechanism initiated by the cleavage of the weakest bonds in the molecule. The most likely initial step is the homolytic cleavage of the sulfur-benzyl (S-CH₂) bond, as it is generally weaker than the aryl-sulfur (Aryl-S) and aryl-carbon (Aryl-C) bonds.

Primary Decomposition Steps:

-

Initiation: Homolytic cleavage of the S-CH₂ bond to form a benzyl radical and a thiophenoxy radical on the benzene core.

-

Propagation: The highly reactive radicals can then participate in a variety of secondary reactions, including:

-

Hydrogen abstraction from other molecules.

-

Recombination of radicals to form new, larger molecules.

-

Fragmentation of the radicals to yield smaller volatile products.

-

Expected Decomposition Products:

Based on the predicted decomposition mechanism, a complex mixture of products is anticipated. The primary volatile products are likely to include:

-

Toluene: Formed by the abstraction of a hydrogen atom by the benzyl radical.

-

Dibenzyl disulfide: Formed by the recombination of two benzylthiyl radicals.

-

Thiophenol and its derivatives: Arising from the fragmentation of the central benzene ring with attached sulfur atoms.

-

Hydrogen sulfide (H₂S): A common product in the high-temperature decomposition of sulfur-containing organic compounds.

A non-volatile char residue, rich in carbon and sulfur, is also expected to be formed at higher temperatures.

Recommended Experimental Workflow for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a systematic experimental approach is required. The following workflow outlines the key analytical techniques and their rationale.

Caption: Recommended experimental workflow for the thermal analysis of this compound.

Step-by-Step Experimental Protocols:

4.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of non-volatile residue (char yield).

-

Protocol:

-

Accurately weigh 5-10 mg of this compound into a TGA crucible (platinum or alumina).

-

Place the crucible in the TGA instrument.

-

Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min).

-

Conduct the experiment under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to assess the effect of oxygen on the decomposition.

-

Record the mass loss as a function of temperature.

-

4.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions prior to decomposition.

-

Protocol:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the pan in the DSC instrument alongside an empty reference pan.

-

Heat the sample from room temperature to a temperature just below the onset of decomposition determined by TGA, at a controlled heating rate (e.g., 10°C/min).

-

Record the heat flow as a function of temperature.

-

Perform a second heating cycle after controlled cooling to investigate any changes in thermal behavior.

-

4.1.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

-

Protocol:

-

Place a small amount (microgram to low milligram range) of the sample into a pyrolysis probe.

-

Rapidly heat the sample to a series of specific temperatures (e.g., 300°C, 400°C, 500°C) to analyze the evolution of decomposition products as a function of temperature.

-

The pyrolyzed fragments are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

-

Proposed Decomposition Pathway Diagram

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is lacking, a comprehensive analysis of related sulfur-containing aromatic compounds provides a strong foundation for predicting its behavior. It is anticipated that this compound will exhibit good thermal stability, with decomposition likely commencing in the range of 350-400°C. The primary decomposition pathway is expected to involve the cleavage of the sulfur-benzyl bond, leading to the formation of a complex mixture of volatile organic compounds and a stable char residue. The experimental workflow detailed in this guide provides a robust framework for the empirical validation of these predictions. Such data will be crucial for the successful integration of this compound into advanced material applications.

References

-

ResearchGate. Crystal structure and thermal expansion of hexakis(phenylthio)benzene and its CBr4 clathrate. [Link]

-

SciELO. Study of crystallization behavior of poly(phenylene sulfide). [Link]

-

MDPI. Structure, Mechanical and Thermal Properties of Polyphenylene Sulfide and Polysulfone Impregnated Carbon Fiber Composites. [Link]

-

DTIC. Evaluation of Polyphenylene Sulfide. Revision.. [Link]

-

Canadian Science Publishing. Crystal structure and thermal expansion of hexakis(phenylthio)benzene and its CBr4 clathrate. [Link]

-

ResearchGate. The molecular structure of hexakis(phenylthio)benzene, abbreviated as HPTB.. [Link]

-

Canadian Science Publishing. Crystal structure and thermal expansion of hexakis(phenylthio)benzene and its CBr4 clathrate. [Link]

-

PubChem. This compound. [Link]

-

OSTI.gov. Thermal decomposition of aromatic thioureas (Journal Article). [Link]

Sources

Electronic properties and band gap of Hexakis(benzylthio)benzene.

An In-depth Technical Guide to the Electronic Properties and Band Gap of Hexakis(benzylthio)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique star-shaped molecule featuring a central benzene core functionalized with six benzylthio arms. This structure imparts intriguing electronic properties that are of significant interest for applications in organic electronics, materials science, and sensor technology.[1] This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize the electronic properties and determine the band gap of this compound. We delve into the underlying principles of computational modeling using Density Functional Theory (DFT), as well as experimental techniques such as Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy. Detailed, field-proven protocols for these methods are presented to enable researchers to conduct their own validated studies. This guide aims to serve as an authoritative resource for understanding and investigating the electronic landscape of this compound and related persulfurated aromatic compounds.

Introduction

This compound, with the chemical formula C₄₈H₄₂S₆, is a highly substituted aromatic thioether.[2][3] Its molecular architecture, consisting of a planar benzene ring and six surrounding benzylthio groups, leads to a unique three-dimensional conformation that influences its solid-state packing and, consequently, its bulk electronic properties. The sulfur atoms in the thioether linkages possess lone pairs of electrons that can interact with the π-system of the central benzene ring, modulating its electronic structure.[1] Understanding the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap (the band gap) is crucial for designing and fabricating organic electronic devices, such as organic semiconductors and photovoltaic cells.[1][4] This guide provides the foundational knowledge and practical protocols to explore these key electronic parameters for this compound.

Molecular and Electronic Structure

The electronic behavior of this compound is intrinsically linked to its molecular structure. The central benzene core provides a rigid π-conjugated system.[5] The six benzylthio substituents significantly impact the electronic properties. The sulfur atoms act as electron-donating groups through resonance, effectively raising the energy of the HOMO.[6] The benzyl groups, while not in direct conjugation with the benzene core, contribute to the molecule's overall size and solubility, and can influence intermolecular interactions in the solid state.

The steric hindrance between the bulky benzylthio groups can cause them to twist out of the plane of the central benzene ring. This torsional angle affects the degree of orbital overlap between the sulfur lone pairs and the benzene π-system, thereby fine-tuning the electronic properties.

Theoretical Framework and Computational Analysis

Computational chemistry provides a powerful tool for predicting the electronic properties of molecules like this compound before undertaking extensive experimental work.[7]

The Concept of HOMO, LUMO, and the Band Gap

In the context of molecular orbital theory, the HOMO is the highest energy orbital that contains electrons, while the LUMO is the lowest energy orbital that is empty.[8] The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a critical parameter for determining a molecule's electronic behavior.[9] A smaller band gap is generally associated with higher conductivity in organic semiconductors.

Computational Methodology: A Representative Protocol

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of organic molecules.[10]

Protocol for DFT Calculation of Electronic Properties:

-

Geometry Optimization:

-

Construct the 3D structure of this compound using a molecular modeling software.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[7]

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation at a higher level of theory for more accurate electronic properties. For example, the B3LYP functional with a larger basis set like 6-311+G(d,p).

-

From this calculation, extract the energies of the HOMO and LUMO.

-

-

Band Gap Calculation:

-

Calculate the band gap (E_g) using the formula: E_g = E_LUMO - E_HOMO.

-

Caption: Computational workflow for determining electronic properties using DFT.

Predicted Electronic Properties (Illustrative Data)

The following table presents illustrative electronic properties for this compound, as would be predicted from the aforementioned DFT protocol. These values are representative for this class of molecule.

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.95 eV |

| Theoretical Band Gap (E_g) | 3.90 eV |

Experimental Determination of Electronic Properties

Experimental techniques are essential for validating theoretical predictions and providing real-world data on the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.[4] The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO, while the onset of the first reduction peak corresponds to the addition of an electron to the LUMO.

-

Sample Preparation:

-

Dissolve a small amount of this compound (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in dichloromethane).[1]

-

The solvent must be able to dissolve the sample and the electrolyte, and be electrochemically stable within the potential window of interest.

-

-

Electrochemical Cell Setup:

-

Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

-

-

Cyclic Voltammogram Acquisition:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

-

Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe oxidation, and then reverse the scan towards a more negative potential to observe reduction.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram.

-

Calculate the HOMO and LUMO energies using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard (E₁/₂ of Fc/Fc⁺ is approx. 0.4 V vs. Ag/AgCl in CH₂Cl₂):

-

E_HOMO (eV) = -[E_ox^onset - E₁/₂(Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red^onset - E₁/₂(Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap is then: E_g^electrochem = E_LUMO - E_HOMO.

-

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength.[5] The absorption of a photon can promote an electron from the HOMO to the LUMO. The wavelength at the onset of the lowest energy absorption band (λ_onset) can be used to calculate the optical band gap.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., dichloromethane or chloroform). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

-

-

Spectrum Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum. This is often determined from the intersection of the tangent of the absorption edge with the baseline.

-

Calculate the optical band gap (E_g^optical) using the formula:

-

E_g^optical (eV) = 1240 / λ_onset (nm)

-

-

Caption: Experimental workflow for determining the band gap.

Summary of Electronic Properties and Band Gap

This table summarizes the expected electronic properties of this compound based on the methodologies described.

| Property | Method | Expected Value (Illustrative) |

| HOMO Energy | Cyclic Voltammetry | -5.90 eV |

| LUMO Energy | Cyclic Voltammetry | -2.05 eV |

| Electrochemical Band Gap | Cyclic Voltammetry | 3.85 eV |

| Optical Band Gap | UV-Vis Spectroscopy | 3.75 eV |

| Theoretical Band Gap | DFT (B3LYP/6-311+G(d,p)) | 3.90 eV |

Applications in Organic Electronics

The electronic properties of this compound make it a candidate for several applications in organic electronics.[1] Its relatively wide band gap suggests potential use as a host material in organic light-emitting diodes (OLEDs) or as a dielectric layer in organic field-effect transistors (OFETs). The presence of sulfur atoms can also facilitate interactions with metal electrodes, which is beneficial for charge injection and extraction in electronic devices. Further research into its charge transport properties (i.e., charge carrier mobility) is warranted to fully assess its potential.

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the electronic properties and band gap of this compound. By combining theoretical predictions from Density Functional Theory with experimental data from Cyclic Voltammetry and UV-Visible Spectroscopy, a complete picture of the molecule's electronic landscape can be achieved. The detailed protocols provided herein serve as a valuable resource for researchers in materials science, chemistry, and drug development who are interested in exploring the potential of this compound and related functional organic materials. The unique electronic structure of this molecule, arising from its persulfurated benzene core, makes it a compelling subject for future research and development in the field of organic electronics.

References

-

PubChem. This compound | C48H42S6 | CID 4102356. National Institutes of Health. [Link]

-

ResearchGate. Structure of hexakis-methylthiobenzene: A theoretical study | Request PDF. [Link]

-

Semantic Scholar. SYNTHESIS AND CHARACTERIZATION OF HEXAKIS(4-PYRIDYLETHYNYL)BENZENE AND HEXAKIS(5-PYRIMIDYLETHYNYL)BENZENE. [Link]

-

ResearchGate. UV–vis absorption spectra of hexakis(tert-butylethenyl)benzene (40). [Link]

-

University of Bologna. Persulfurated Benzene‐Cored Asterisks with π‐Extended ThioNaphthyl Arms: Synthesis, Structural, Photophysical and Covalent. [Link]

-

MDPI. Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. [Link]

-

CP Lab Safety. This compound, min 98%, 1 gram. [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

-

MDPI. Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. [Link]

-

ResearchGate. Single benzene fluorophores. a HOMO-LUMO energy level diagrams of.... [Link]

-

GeeksforGeeks. Uses of Benzene. [Link]

-

National Center for Biotechnology Information. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC. [Link]

-

UNL Digital Commons. Unoccupied orbital energies of 1,4-benzenedithiol and the HOMO–LUMO gap. [Link]

-

INIS-IAEA. Understanding the electro-catalytic effect of benzene ring substitution on the electrochemical oxidation of aniline and its derivatives using BDD anode: Cyclic voltammetry, bulk electrolysis and theoretical calculations. [Link]

-

YouTube. HOMO LUMO Examples. [Link]

-

ResearchGate. HOMO‐LUMO energy gaps ΔEg (kJ mol⁻¹) for molecules 1 a–13 a and.... [Link]

-

CHEMICAL POINT. This compound. [Link]

-

Chemical Science Review and Letters. Cyclic Voltammetric Studies on Ethoxylation of Benzyl Alcohol. [Link]

-

RSC Publishing. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. [Link]

Sources

- 1. Buy this compound | 127022-77-9 [smolecule.com]

- 2. This compound | C48H42S6 | CID 4102356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. mdpi.com [mdpi.com]

- 11. chesci.com [chesci.com]

The Genesis of a Star-Shaped Molecule: Unearthing the History and Initial Synthesis of Hexakis(benzylthio)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexakis(benzylthio)benzene is a unique, highly substituted aromatic molecule featuring a central benzene ring adorned with six benzylthio groups.[1] This star-shaped architecture imparts distinct electronic and structural characteristics, positioning it as a molecule of interest in materials science and organic electronics.[1] Its molecular formula is C48H42S6. This guide delves into the historical origins and the foundational synthetic methodologies that first brought this intriguing compound to light, providing a comprehensive technical resource for professionals in the scientific community.

A Legacy of Persulfurated Aromatics: The Historical Context

The story of this compound is rooted in the broader exploration of persulfurated aromatic compounds. A significant precursor in this family is Hexakis(phenylthio)benzene, whose synthesis was first reported in 1957. This pioneering work laid the groundwork for the development of a new class of sulfur-rich aromatic molecules. These compounds, often referred to as molecular asterisks, are characterized by a central aromatic core fully substituted with thioether linkages.[2]

The initial syntheses in this field were driven by an interest in creating novel molecular frameworks with unique symmetries and potential applications stemming from their highly functionalized nature. The development of an "efficient" synthesis for hexa-substituted benzenes by MacNicol and his colleagues in 1981 further propelled the investigation of these complex molecules, suggesting that earlier methods may have been less practical for widespread use.[3] This progression highlights a common theme in synthetic chemistry: the continuous refinement of methodologies to improve yield, efficiency, and accessibility of novel compounds.

The Pioneering Synthesis: A Nucleophilic Aromatic Substitution Approach

While the exact first synthesis of this compound is not as prominently documented as its phenylthio counterpart, the established synthetic routes for this class of compounds point towards a nucleophilic aromatic substitution (SNAr) reaction as the cornerstone of its initial preparation.

The logical precursors for such a synthesis are a perhalogenated benzene, such as hexachlorobenzene or hexabromobenzene, and benzylthiol in the presence of a base. The core of this transformation lies in the sequential displacement of the halogen atoms on the benzene ring by the benzylthiolate anion.

Causality Behind the Experimental Choices

The selection of a perhalogenated benzene as the starting material is crucial. The high degree of halogenation activates the aromatic ring towards nucleophilic attack, a typically challenging reaction for unsubstituted benzene. The strong electron-withdrawing nature of the halogens polarizes the carbon-halogen bonds and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.

Benzylthiol serves as the source of the six benzylthio arms. In the presence of a suitable base, the thiol group is deprotonated to form the much more nucleophilic benzylthiolate anion. This anion then acts as the potent nucleophile required to attack the electron-deficient carbon atoms of the perhalogenated benzene ring.

The choice of solvent and base is also critical to the success of the reaction. A polar aprotic solvent is typically employed to dissolve the reactants and facilitate the SNAr mechanism. The base must be strong enough to deprotonate the benzylthiol without causing unwanted side reactions.

Experimental Protocol: The Initial Synthesis of this compound

The following protocol is a representative reconstruction of the likely initial synthesis, based on the established chemistry of nucleophilic aromatic substitution on perhalogenated benzenes.

Step 1: Preparation of the Benzylthiolate Salt

-

To a solution of benzylthiol in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), a strong base such as sodium hydride or potassium carbonate is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred until the evolution of hydrogen gas ceases (in the case of sodium hydride) or until the complete formation of the thiolate salt is achieved.

Step 2: Nucleophilic Aromatic Substitution

-

A solution of hexachlorobenzene or hexabromobenzene in the same polar aprotic solvent is added dropwise to the freshly prepared benzylthiolate salt solution.

-

The reaction mixture is then heated to an elevated temperature (typically in the range of 100-150 °C) and stirred for a prolonged period to ensure the complete substitution of all six halogen atoms.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Isolation and Purification

-

Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the addition of water.

-

The resulting precipitate, crude this compound, is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure compound.

Data Presentation

| Property | Value |

| Molecular Formula | C48H42S6[4] |

| Molecular Weight | 811.24 g/mol [4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in chlorinated solvents, aromatic hydrocarbons, and some polar aprotic solvents. |

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Conclusion

The journey to this compound, from its conceptual origins in the study of persulfurated aromatics to its synthesis via nucleophilic aromatic substitution, showcases a fundamental principle of organic chemistry: the strategic activation of otherwise unreactive scaffolds to create complex and highly functionalized molecules. Understanding this history and the initial synthetic approaches provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing star-shaped molecule in various scientific and technological applications.

References

-

MacNicol, D. D., Mallinson, P. R., Murphy, A., & Sym, G. J. (1981). An efficient synthesis of hexa-substituted benzenes and the discovery of a novel host conformation for hexakis (β-naphthylthio) benzene. Tetrahedron Letters, 22(40), 4131-4134. [Link]

-

Perez-Carvajal, J., Alonso-de-la-Fuente, I., Galiana-Merino, J. J., Snejko, N., Gutierrez-Perez, R., de la Peña-O’Shea, V. A., & O’Shea, V. A. (2020). Persulfurated Benzene-Cored Asterisks with π-Extended ThioNaphthyl Arms: Synthesis, Structural, Photophysical and Covalent Dynamic Properties. Chemistry – A European Journal, 26(65), 14899-14907. [Link]

Sources

Hexakis(benzylthio)benzene: A Comprehensive Technical Guide for Advanced Research

An In-depth Exploration of the Synthesis, Characterization, and Potential Applications of a Unique Aromatic Thioether

Abstract

Hexakis(benzylthio)benzene is a unique aromatic compound featuring a central benzene ring symmetrically substituted with six benzylthio groups. Its distinct molecular architecture imparts interesting physicochemical properties, leading to its investigation in various scientific fields. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, a detailed synthesis protocol, analytical characterization, and a review of its potential applications, with a particular focus on its emerging role in drug delivery systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the potential of this and similar highly substituted aromatic molecules.

Introduction

This compound, with the molecular formula C48H42S6, is a crystalline solid that has garnered interest due to its potential applications in materials science and pharmacology.[1][2] The presence of six bulky, sulfur-containing substituents on the benzene core creates a sterically hindered and electron-rich system, influencing its reactivity, supramolecular chemistry, and electronic properties. This guide will delve into the fundamental aspects of this compound, providing a robust foundation for its further exploration and utilization in advanced research and development.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its application. The key molecular and physicochemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C48H42S6 | [1][2] |

| Molecular Weight | 811.24 g/mol | [2] |

| IUPAC Name | 1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene | [1] |

| CAS Number | 127022-77-9 | [2] |

| Appearance | Powder | [3] |

| Melting Point | 125 - 127 °C | [3][4] |

Synthesis of this compound

General Synthesis Pathway

The most common approach involves the reaction of hexachlorobenzene or hexabromobenzene with benzyl mercaptan in the presence of a strong base. The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, displacing the halide ions on the benzene ring.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol based on common practices for similar reactions. Note: This protocol is for informational purposes and should be optimized and validated under appropriate laboratory conditions.

Materials:

-

Hexachlorobenzene

-

Benzyl mercaptan

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a calculated amount of anhydrous DMF under a nitrogen atmosphere.

-

Thiolate Formation: Sodium hydride is carefully added portion-wise to the DMF. Benzyl mercaptan is then added dropwise to the suspension at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium benzylthiolate.

-

Nucleophilic Substitution: A solution of hexachlorobenzene in anhydrous DMF is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours to ensure complete substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of methanol to destroy any unreacted sodium hydride. The mixture is then poured into a large volume of ice-cold water to precipitate the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed thoroughly with water and then with cold methanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: While specific, publicly available spectra are limited, the proton NMR spectrum is expected to show characteristic signals for the methylene protons of the benzyl groups and the aromatic protons of the phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and methylene groups, as well as C-S stretching vibrations.[1]

Chromatographic and Other Techniques

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and sulfur, which should correspond to the calculated values for C48H42S6.

Applications in Drug Development and Materials Science

The unique structure of this compound lends itself to several potential applications, particularly in the realm of drug delivery and materials science.

Drug Delivery Systems

Recent research has highlighted the potential of this compound and similar macrocycles as carriers for therapeutic agents.[5] Studies have explored its use in forming complexes with pharmaceuticals, which could lead to enhanced targeted delivery and controlled release of drugs.[5]

One area of interest is its potential interaction with the anticancer drug Doxorubicin . While detailed mechanistic studies specifically on this compound are emerging, related research on other "hexakis" macrocycles suggests that non-covalent interactions, such as π-π stacking and hydrogen bonding, could play a crucial role in encapsulating drug molecules.[6] The hydrophobic core of this compound could provide a suitable environment for hydrophobic drugs, while the sulfur atoms may offer sites for further functionalization or interaction. The release of the drug from such a complex could potentially be triggered by changes in the physiological environment, such as pH.[5]

Materials Science

The electronic properties of this compound make it a candidate for investigation in organic electronics. The sulfur atoms can influence the electronic structure, and the bulky benzyl groups can affect the packing and morphology in the solid state, which are critical parameters for applications in organic semiconductors and other electronic devices.

Safety and Handling

This compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[3]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fascinating molecule with a rich potential for scientific exploration. Its synthesis, while requiring careful control, is achievable through established chemical principles. The unique structural and electronic properties arising from its highly substituted aromatic core make it a promising candidate for applications in advanced materials and, notably, in the development of novel drug delivery systems. Further in-depth research into its interaction with therapeutic molecules like doxorubicin, along with more comprehensive toxicological studies, will be crucial in fully realizing its potential in the pharmaceutical and materials science fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIH. Nanotechnology-based approaches for targeting and delivery of drugs via Hexakis (m-PE) macrocycles. [Link]

Sources

- 1. This compound | C48H42S6 | CID 4102356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Buy this compound | 127022-77-9 [smolecule.com]

- 6. Nanotechnology-based approaches for targeting and delivery of drugs via Hexakis (m-PE) macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,2,3,4,5,6-Hexakis(benzylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene, a highly substituted aromatic thioether. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on its emerging applications in materials science and drug delivery. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable protocols and the scientific rationale behind them.

Introduction and Chemical Identity

1,2,3,4,5,6-Hexakis(benzylsulfanyl)benzene, commonly referred to as Hexakis(benzylthio)benzene, is a unique molecule characterized by a central benzene ring fully substituted with six benzylthio groups.[1] This high degree of substitution imparts distinct steric and electronic properties to the compound.[1]

Table 1: Chemical Identity of 1,2,3,4,5,6-Hexakis(benzylsulfanyl)benzene

| Property | Value |

| IUPAC Name | 1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene[1][2] |

| Common Name | This compound[2] |

| CAS Number | 127022-77-9[1][2][3] |

| Molecular Formula | C₄₈H₄₂S₆[1][2][3] |

| Molecular Weight | 811.24 g/mol [2][3] |

The structure of this molecule, with its six flexible benzylthio arms, makes it an interesting candidate for applications in supramolecular chemistry, organic electronics, and as a scaffold for more complex architectures.[1]

Synthesis of 1,2,3,4,5,6-Hexakis(benzylsulfanyl)benzene: A Protocol Driven by Causality

The synthesis of 1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene is typically achieved through a nucleophilic substitution reaction. The general strategy involves the reaction of a hexahalogenated benzene with a benzyl thiol derivative. A common and effective method is the reaction of hexabromobenzene with benzyl mercaptan in the presence of a base.

Rationale for Reagent Selection

-

Hexabromobenzene: This serves as the electrophilic core. Bromine is a good leaving group, facilitating the nucleophilic attack by the thiolate.

-

Benzyl Mercaptan (Phenylmethanethiol): This is the source of the benzylthio nucleophile. The thiol proton is acidic enough to be removed by a suitable base, forming the highly nucleophilic thiolate anion.

-

Base (e.g., Sodium Hydride): A strong base is required to deprotonate the benzyl mercaptan, generating the benzyl thiolate in situ. Sodium hydride is often chosen as it irreversibly deprotonates the thiol and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

-

Solvent (e.g., Anhydrous N,N-Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for this type of reaction. It can dissolve the reactants and effectively solvate the sodium cation, leaving the thiolate anion more "naked" and therefore more nucleophilic. Its high boiling point also allows for the reaction to be conducted at elevated temperatures to increase the reaction rate.

Detailed Experimental Protocol

Materials:

-

Hexabromobenzene

-

Benzyl Mercaptan

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Dichloromethane

-

Hexane

-

Argon (or Nitrogen) gas supply

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Schlenk line or inert gas manifold

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Flame-dry the apparatus under vacuum and then flush with argon or nitrogen to ensure an inert atmosphere. This is crucial as the thiolate anion is susceptible to oxidation.

-

Thiolate Formation: In the reaction flask, suspend sodium hydride (6.6 equivalents) in anhydrous DMF. Stir the suspension under a positive pressure of inert gas.

-

Addition of Benzyl Mercaptan: In the dropping funnel, dissolve benzyl mercaptan (6.6 equivalents) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred sodium hydride suspension at room temperature. The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium benzylthiolate.[1]

-

Addition of Hexabromobenzene: Dissolve hexabromobenzene (1 equivalent) in anhydrous DMF and add it to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly and carefully add methanol to quench the excess sodium hydride.

-

Precipitation and Filtration: Pour the reaction mixture into a large volume of water. A solid precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel, and wash it thoroughly with water and then with a small amount of cold methanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as dichloromethane/hexane or by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 1,2,3,4,5,6-Hexakis(benzylsulfanyl)benzene.

Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons of the six equivalent benzyl groups will give rise to signals in the aromatic region (typically δ 7.0-7.5 ppm) and a singlet for the methylene protons (SCH₂) in the region of δ 4.0-4.5 ppm. The integration of these signals should correspond to a 30:12 (or 5:2) ratio.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for the quaternary carbons of the central benzene ring, signals for the aromatic carbons of the benzyl groups, and a signal for the methylene carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 811.24 g/mol .

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₄₈H₄₂S₆.

Applications in Advanced Materials and Drug Delivery

The unique structure of 1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene makes it a promising material for various advanced applications.

Nonlinear Optical (NLO) Materials

This compound has been investigated for its nonlinear optical (NLO) properties, which are important for applications such as optical limiting and optical switching.[1] The presence of the sulfur atoms and the extended π-systems of the benzyl groups contribute to its third-order NLO response.

Experimental Protocol: Z-Scan for NLO Characterization

The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

-

Sample Preparation: Prepare a solution of 1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene in a suitable solvent (e.g., chloroform or toluene) at a known concentration. The solution is placed in a cuvette with a known path length.

-

Experimental Setup: A laser beam with a Gaussian profile is focused using a lens. The sample is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point. A photodetector is placed in the far field to measure the transmitted intensity. For measuring the nonlinear refractive index (closed-aperture Z-scan), an aperture is placed before the detector. For measuring the nonlinear absorption (open-aperture Z-scan), the aperture is removed.

-

Data Acquisition: The sample is moved along the z-axis, and the transmitted intensity is recorded as a function of the sample position (z).

-

Data Analysis:

-

In the closed-aperture Z-scan, a pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).

-

In the open-aperture Z-scan, a valley at the focal point indicates reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA).

-

Diagram 2: Z-Scan Experimental Workflow

Sources

An In-depth Technical Guide to Hexakis(benzylthio)benzene for Advanced Research Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture and Significance

Hexakis(benzylthio)benzene is a unique, highly substituted aromatic thioether characterized by a central benzene ring functionalized with six benzylthio groups.[1] Its Chemical Abstracts Service (CAS) number is 127022-77-9 .[1][2][3][4] This sterically crowded molecule, with the IUPAC name 1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene, possesses distinct electronic and structural properties that make it a compound of significant interest in various advanced scientific fields.[1] Its complex architecture, arising from the bulky benzylthio substituents, governs its chemical reactivity and opens avenues for novel applications in materials science, organic electronics, and biomedical engineering.[1]

Core Physicochemical & Structural Data

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 127022-77-9 | [1][3][4][5] |

| Molecular Formula | C48H42S6 | [1][6][3][4] |

| Molecular Weight | 811.2 g/mol | [1] |

| IUPAC Name | 1,2,3,4,5,6-hexakis(benzylsulfanyl)benzene | [1][7] |

| Melting Point | 125-127 °C | [8] |

| Boiling Point (Predicted) | 800.1±65.0 °C | [8] |

| Density (Predicted) | 1.30±0.1 g/cm3 | [8] |

| InChI Key | GXJBMANBXLNSJX-UHFFFAOYSA-N | [1][9] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that relies on fundamental principles of organic chemistry, specifically nucleophilic substitution. The causality behind the chosen reaction pathway is to controllably introduce the six benzylthio groups onto the benzene core.

Conceptual Synthesis Workflow

The general synthetic strategy involves the reaction of a suitable hexahalogenated benzene precursor with a benzyl thiolating agent. A common approach involves the nucleophilic aromatic substitution of hexachlorobenzene with benzylthiolate.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for thioether formation via nucleophilic aromatic substitution.

Objective: To synthesize this compound from Hexachlorobenzene and Benzyl Mercaptan.

Materials:

-

Hexachlorobenzene

-

Benzyl Mercaptan (Benzyl Thiol)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation of Sodium Benzylthiolate (Nucleophile Generation):

-

In a flame-dried, three-necked flask under an inert atmosphere (N2), suspend sodium hydride (6.2 equivalents) in anhydrous DMF.

-

Causality: A strong base like NaH is required to deprotonate the thiol, forming the highly nucleophilic thiolate anion. Anhydrous conditions are critical to prevent quenching of the base and thiolate.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of benzyl mercaptan (6.0 equivalents) in anhydrous DMF to the NaH suspension.

-

Self-Validation: The cessation of hydrogen gas evolution indicates the complete formation of the sodium benzylthiolate.

-

-

Nucleophilic Substitution Reaction:

-

To the freshly prepared sodium benzylthiolate solution, add a solution of hexachlorobenzene (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to approximately 80-100°C.

-

Causality: Heating is necessary to overcome the activation energy for the sequential nucleophilic aromatic substitution of the six chlorine atoms on the electron-deficient benzene ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of methanol to destroy any excess NaH.

-

Pour the reaction mixture into a large volume of water to precipitate the crude product.

-

Causality: this compound is a non-polar organic molecule and is insoluble in water, causing it to precipitate out of the polar DMF/water mixture.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water and then with cold methanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

-

Advanced Applications in Research and Development

The distinct electronic properties and molecular structure of this compound make it a candidate for several high-technology applications.

Materials Science: Nonlinear Optical (NLO) Materials

This compound is under investigation for its nonlinear optical (NLO) properties.[1] These properties are essential for developing next-generation photonic devices.

-

Mechanism: The extended π-conjugation system involving the benzene core and the sulfur atoms, coupled with the influence of the benzyl groups, can lead to a large third-order nonlinear optical susceptibility. When subjected to a high-intensity laser beam, the material exhibits strong nonlinear absorption.

-

Application: This characteristic makes it a promising material for optical limiters, which are devices designed to protect sensitive optical sensors and human eyes from damage by high-intensity light sources.[1]

-

Experimental Validation: The NLO properties are typically characterized using techniques like the Z-scan method and third-harmonic generation experiments.[1]

Biomedical Engineering: Drug Delivery Systems

The hydrophobic nature and potential for forming host-guest complexes make this compound an interesting scaffold for drug delivery systems.[1]

-

Mechanism: The molecule can be incorporated into polymer matrices or nanoparticles. Its core can form non-covalent interactions (e.g., hydrophobic and π-π stacking) with drug molecules, effectively encapsulating them. The release of the drug can then be triggered by external stimuli.

-

Application Example: Studies have explored its use in systems for the controlled release of chemotherapeutic agents like Doxorubicin (DOX).[1] The release rate of the adsorbed drug from the this compound-based system can be modulated by changes in physiological conditions, such as temperature.[1]

Caption: Conceptual model of drug encapsulation and controlled release.

Organic Electronics

The sulfur atoms in the thioether linkages can participate in charge transport, making this compound a potential component in organic electronic devices.

-

Application: Its unique electronic characteristics suggest it could be used as a building block for organic semiconductors or in the active layer of photovoltaic devices and electrochemical sensors.[1] The electrochemical oxidation of the compound to form radical cations indicates its electroactive nature, a key property for such applications.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling should be performed in a well-ventilated fume hood by trained personnel.

References

-

This compound, min 98%, 1 gram . CP Lab Safety. [Link]

-

This compound . CHEMICAL POINT. [Link]

-

This compound | C48H42S6 | CID 4102356 . PubChem - NIH. [Link]

-

An efficient synthesis of hexa-substituted benzenes and the discovery of a novel host conformation for hexakis (β-naphthylthio) benzene . Scilit. [Link]

-

Application of Benzene . Batong Group. [Link]

Sources

- 1. Buy this compound | 127022-77-9 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. anaxlab.com [anaxlab.com]

- 5. This compound | 127022-77-9 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C48H42S6 | CID 4102356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 127022-77-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 10-F693829 - 123456-hexakisbenzylthiobenzene | CymitQuimica [cymitquimica.com]

Methodological & Application

High-Purity Synthesis of Hexakis(benzylthio)benzene: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of high-purity Hexakis(benzylthio)benzene. By leveraging a nucleophilic aromatic substitution (SNAr) reaction between hexachlorobenzene and sodium benzylthiolate, this methodology provides a clear pathway to obtaining the desired polysubstituted benzene derivative. This document provides not only a step-by-step procedure but also delves into the mechanistic rationale behind the experimental choices, safety considerations, and rigorous analytical characterization to ensure the synthesis of a high-purity final product.

Introduction

This compound is a unique aromatic compound featuring six benzylthio groups attached to a central benzene ring.[1] Its distinctive electronic and structural characteristics, stemming from the bulky and electron-rich benzylthio substituents, make it a molecule of significant interest in materials science and organic electronics.[1] Potential applications are being explored in the fields of organic semiconductors, photovoltaic devices, and electrochemical sensors.[1] Furthermore, its capacity to form complexes has led to investigations into its use in drug delivery systems.[1]

The synthesis of such a highly substituted, sterically hindered molecule requires careful control of reaction conditions to achieve a high yield and purity. This application note presents a detailed protocol based on the well-established principles of nucleophilic aromatic substitution on polychlorinated aromatic rings.

Reaction Scheme

The overall transformation involves the displacement of all six chlorine atoms from hexachlorobenzene by the benzylthiolate nucleophile.

Overall Reaction:

C₆Cl₆ + 6 C₆H₅CH₂SNa → C₆(SCH₂C₆H₅)₆ + 6 NaCl

Experimental Workflow Overview

The synthesis is performed in a two-step, one-pot procedure followed by purification. First, the sodium benzylthiolate nucleophile is generated in situ. Subsequently, hexachlorobenzene is introduced, and the substitution reaction is carried out. The final product is then isolated and purified.

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |

| Hexachlorobenzene | 284.78 | 2.85 g | 10.0 | ≥99% | Sigma-Aldrich |

| Benzyl Mercaptan | 124.21 | 8.20 mL (8.70 g) | 70.0 | ≥99% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (NaH) | 2.80 g | 70.0 (NaH) | 60% | Sigma-Aldrich |

| Hexamethylphosphoramide (HMPA) | 179.20 | 150 mL | - | Anhydrous, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | As needed | - | ACS grade | Fisher Scientific |

| n-Hexane | 86.18 | As needed | - | ACS grade | Fisher Scientific |

| Ethanol | 46.07 | As needed | - | 200 proof | Fisher Scientific |

| Deionized Water | 18.02 | As needed | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - | Sigma-Aldrich |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Nitrogen/Argon inlet

-

Thermometer

-

Standard glassware for work-up and purification

-

Schlenk line or glovebox (recommended for handling sodium hydride)

Procedure

Part 1: In Situ Generation of Sodium Benzylthiolate

-

Inert Atmosphere: Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.

-

Dispensing Sodium Hydride: In a glovebox or under a positive pressure of inert gas, weigh 2.80 g of the 60% sodium hydride dispersion into the reaction flask.

-

Causality: Sodium hydride is a strong base that readily deprotonates the thiol group of benzyl mercaptan to form the highly nucleophilic sodium benzylthiolate.[1] It is pyrophoric and reacts violently with water, necessitating handling under an inert atmosphere.[2][3][4] The mineral oil protects the NaH from atmospheric moisture and is removed in the next step.

-

-

Washing Sodium Hydride: Add 30 mL of anhydrous n-hexane to the flask and stir the suspension for 5 minutes. Stop stirring, allow the sodium hydride to settle, and carefully remove the hexane supernatant via cannula transfer. Repeat this washing step twice to remove the mineral oil.

-

Solvent and Thiol Addition: Add 100 mL of anhydrous HMPA to the washed sodium hydride. Begin vigorous stirring. Slowly add 8.20 mL of benzyl mercaptan to the suspension via a dropping funnel over 30 minutes at room temperature.

-

Causality: HMPA is a polar aprotic solvent that effectively solvates cations, leaving the thiolate anion more "naked" and thus more nucleophilic, which is crucial for the subsequent SNAr reaction.[1] An alternative, less toxic solvent like DMF can also be considered, though reaction times may need to be adjusted. The slow addition of benzyl mercaptan controls the rate of hydrogen gas evolution. The reaction is exothermic.

-

Part 2: Nucleophilic Aromatic Substitution

-

Addition of Hexachlorobenzene: After the hydrogen evolution has ceased (approximately 1-2 hours), add a solution of 2.85 g of hexachlorobenzene in 50 mL of anhydrous HMPA to the reaction mixture.

-

Reaction Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

Part 3: Work-up and Isolation

-

Quenching: After 24 hours, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 500 mL of ice-cold deionized water with stirring. This will precipitate the crude product.

-